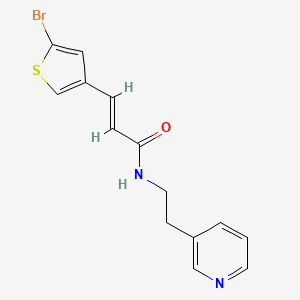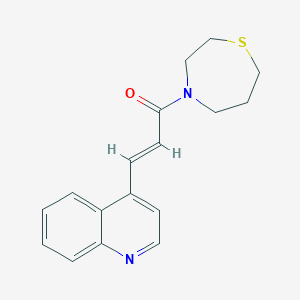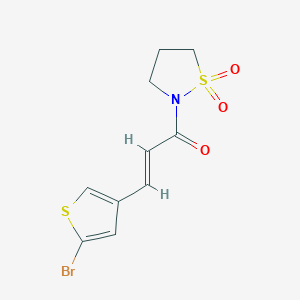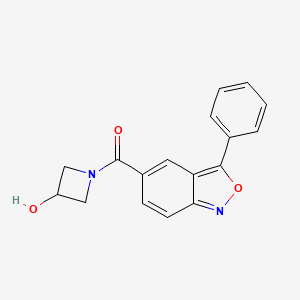![molecular formula C13H12FN3O2 B7626630 1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol](/img/structure/B7626630.png)
1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol is a synthetic organic compound that features a unique combination of a fluorophenoxy group, a pyrimidine ring, and an azetidin-3-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction where a fluorophenol reacts with a halogenated pyrimidine.
Formation of the Azetidin-3-ol Moiety: This can be synthesized via cyclization reactions involving azetidine derivatives and subsequent hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the production process.
化学反応の分析
Types of Reactions: 1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength.
作用機序
The mechanism of action of 1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. The azetidin-3-ol moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
類似化合物との比較
2-(4-Fluorophenoxy)pyrimidine: Shares the pyrimidine and fluorophenoxy groups but lacks the azetidin-3-ol moiety.
4-(4-Fluorophenoxy)pyrimidine-2-amine: Contains an amino group instead of the azetidin-3-ol moiety.
1-(4-Fluorophenoxy)pyrimidin-2-yl)azetidine: Similar structure but lacks the hydroxyl group.
Uniqueness: 1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol is unique due to the presence of the azetidin-3-ol moiety, which can significantly influence its chemical reactivity and biological activity
特性
IUPAC Name |
1-[4-(4-fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-9-1-3-11(4-2-9)19-12-5-6-15-13(16-12)17-7-10(18)8-17/h1-6,10,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGXSVAWKMGCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=N2)OC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(E)-but-2-enyl] 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate](/img/structure/B7626555.png)
![2-[(E)-2-phenylethenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole](/img/structure/B7626556.png)
![2-Pyrazol-1-ylethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B7626558.png)
![N-(2,3-dihydro-1-benzofuran-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7626565.png)
![(E)-N-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B7626570.png)
![N-[2-(4-cyclopropyl-1,2,4-triazol-3-yl)ethyl]-1-(2-methoxyethyl)cyclobutane-1-carboxamide](/img/structure/B7626574.png)
![1-cyclopropyl-N-methyl-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B7626578.png)

![(E)-3-[4-(1H-indole-5-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7626595.png)



![1-cyclohexyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]piperidin-4-amine](/img/structure/B7626638.png)
![N-[4-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7626642.png)
